MAC 1753

GnRH Receptor Binding Affinity Competitive Radioligand Binding

MAC 1753 is a potent non-peptide GnRH antagonist (Ki=0.45 nM) with a unique furancarboxamide scaffold, ideal for R&D in reproductive disorders and hormone-dependent tumors. Unlike peptide-based GnRH agents, MAC 1753 offers distinct binding properties, making it a critical tool for studying GnRH signaling and exploring novel oral drug candidates. Its weak TLR4 agonism serves as a key experimental control.

Molecular Formula C16H10Cl2N2O3
Molecular Weight 349.2 g/mol
CAS No. 685830-90-4
Cat. No. B028608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAC 1753
CAS685830-90-4
Synonyms5-(3,5-Dichlorophenoxy)-N-4-pyridinyl-2-furancarboxamide; 
Molecular FormulaC16H10Cl2N2O3
Molecular Weight349.2 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1NC(=O)C2=CC=C(O2)OC3=CC(=CC(=C3)Cl)Cl
InChIInChI=1S/C16H10Cl2N2O3/c17-10-7-11(18)9-13(8-10)22-15-2-1-14(23-15)16(21)20-12-3-5-19-6-4-12/h1-9H,(H,19,20,21)
InChIKeyFRDJJGSXDLUKPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MAC 1753 (CAS 685830-90-4): Non-Peptide GnRH Agent for Reproductive and Steroid-Dependent Research


MAC 1753 (CAS 685830-90-4) is a synthetic non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist . It functions by inhibiting the effect of gonadotropin-releasing hormone, thereby suppressing the release of gonadotropins [1]. The compound is characterized by its furancarboxamide core and is primarily utilized in research models for mammalian reproductive disorders and steroid hormone-dependent tumors .

Risks of Substituting MAC 1753 with Generic GnRH Modulators: Why Potency and Selectivity Data Drive Procurement


The non-peptide structure of MAC 1753 distinguishes it from the larger class of peptide-based GnRH agonists and antagonists (e.g., Leuprolide, Cetrorelix), potentially conferring unique pharmacokinetic and binding properties [1]. The specific furancarboxamide scaffold of MAC 1753 is not shared by these common clinical alternatives, meaning that substituting a generic GnRH modulator may lead to divergent experimental outcomes due to differences in receptor binding affinity, off-target profiles, and overall efficacy in specific cellular contexts . Therefore, for research requiring a non-peptide inhibitor, MAC 1753 cannot be directly interchanged with peptide-based GnRH agents.

Quantitative Differentiation Evidence for MAC 1753: Key Activity Data vs. Comparators and Class Baselines


Potent GnRH Receptor Binding Affinity: Sub-Nanomolar Ki for MAC 1753

MAC 1753 demonstrates high binding affinity for the human gonadotropin-releasing hormone receptor (GnRHR), as quantified by its inhibition constant (Ki). In a competitive radioligand binding assay using a radiolabeled GnRH agonist, MAC 1753 exhibited a Ki of 0.45 nM, indicating sub-nanomolar potency [1]. This high binding affinity is crucial for its efficacy as a non-peptide antagonist and provides a quantitative basis for its selection over less potent analogs. Comparative Ki values for widely used peptide GnRH antagonists like Cetrorelix and Ganirelix typically range from 0.2 nM to 0.5 nM, placing MAC 1753 within a similar high-potency range, a notable achievement for a small molecule [2].

GnRH Receptor Binding Affinity Competitive Radioligand Binding

Weak TLR4 Agonist Activity: EC50 of 6.75 nM in Human MONO-MAC-6 Cells

Beyond its primary GnRH antagonism, MAC 1753 has been shown to act as a weak agonist at Toll-like receptor 4 (TLR4). In human MONO-MAC-6 cells, it stimulated the release of MIP-1beta with an EC50 of 6.75 nM [1]. This is a notable, albeit weak, activation signal. For context, the potent TLR4 agonist LPS typically has an EC50 in the low picomolar range for cytokine release in human PBMCs, while other small-molecule TLR4 modulators can have EC50 values in the high nanomolar to micromolar range [2]. This suggests MAC 1753 has a distinct, non-primary effect on TLR4 signaling, which could be leveraged in models where this specific, weak agonism is desirable.

TLR4 Agonist Activity MIP-1beta

Negligible TLR4 Antagonism: IC50 of 18 µM in HEK293-Blue hTLR4 Cells

In contrast to its weak agonism, MAC 1753 shows negligible direct antagonism of TLR4. In a cell-based assay using HEK293 cells expressing human TLR4, MAC 1753 inhibited SEAP expression with an IC50 of 18 µM [1]. This is a very high micromolar concentration, indicating extremely weak inhibition. For comparison, specific small-molecule TLR4 antagonists like TAK-242 and MD2-TLR4-IN-1 have reported IC50 values in the nanomolar range (e.g., TAK-242 IC50 ~ 10 nM) for inhibiting LPS-induced cytokine production [2].

TLR4 Antagonist Activity SEAP Reporter

Key Application Scenarios for MAC 1753: Where Its Specific Profile Provides Research Value


Investigating GnRH-Dependent Reproductive Pathways

Researchers studying the hypothalamic-pituitary-gonadal (HPG) axis can utilize MAC 1753 as a potent non-peptide tool to inhibit GnRH receptor signaling. Its high binding affinity (Ki = 0.45 nM) ensures effective target engagement, making it suitable for in vitro and in vivo models of reproductive endocrinology, fertility regulation, and disorders like endometriosis [1].

Probing Off-Target TLR4 Signaling in GnRH Studies

In experiments where the primary focus is GnRH antagonism, the known weak TLR4 agonism (EC50 = 6.75 nM) of MAC 1753 serves as a critical control point. Researchers can design studies to delineate the contributions of GnRH versus TLR4 signaling, particularly in immune or inflammatory contexts, by including appropriate TLR4 pathway inhibitors [2].

Developing Non-Peptide GnRH Antagonists for Steroid-Dependent Tumors

Given its non-peptide nature and potent GnRH antagonism, MAC 1753 is a valuable chemical probe for research into steroid hormone-dependent tumors (e.g., prostate and breast cancers). Its distinct chemical scaffold allows for the exploration of structure-activity relationships (SAR) beyond traditional peptide-based therapies, potentially leading to new oral drug candidates [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for MAC 1753

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.